molecular formula C8H8F3NO B13957550 3-(((Trifluoromethyl)amino)methyl)phenol

3-(((Trifluoromethyl)amino)methyl)phenol

Cat. No.: B13957550
M. Wt: 191.15 g/mol
InChI Key: BTIXXHJRXMMRCL-UHFFFAOYSA-N
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Description

3-(((Trifluoromethyl)amino)methyl)phenol is a phenolic derivative featuring a trifluoromethyl group attached to an amino moiety, which is further linked to the phenol ring via a methylene bridge. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen-bonding capacity of the phenol and amino groups, making it of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-[(trifluoromethylamino)methyl]phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)12-5-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2

InChI Key

BTIXXHJRXMMRCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Trifluoromethyl)amino)methyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol structure. One common method is the reaction of 3-(trifluoromethyl)phenol with formaldehyde and an amine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of 3-(((Trifluoromethyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(((Trifluoromethyl)amino)methyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

3-(((Trifluoromethyl)amino)methyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(((Trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(Trifluoromethyl)phenol

  • Structure: A phenol ring substituted with a trifluoromethyl group at the meta position.
  • Key Data :
    • Molecular formula: C₇H₅F₃O .
    • Molecular weight: 162.11 g/mol .
    • Physical properties: Melting point (-2 to -1.8°C), boiling point (178–179°C), density 1.333 g/cm³ .
    • Synthesis: Prepared via nitration, reduction, diazotization, and hydrolysis of trifluoromethylbenzene .
  • Comparison: Lacks the amino-methyl group present in the target compound.

2-Nitro-4-(trifluoromethyl)phenol

  • Structure: A phenol ring with nitro and trifluoromethyl groups at positions 2 and 4, respectively.
  • Key Data :
    • Identified as a degradation intermediate of the fungicide啶氧菌酯, with insecticidal and antifungal properties .
  • Comparison: The nitro group introduces strong electron-withdrawing effects, contrasting with the amino group’s electron-donating nature in the target compound. Nitro-substituted phenols are generally more acidic than amino-substituted analogs.

3-Amino-2-methylphenol

  • Structure: A phenol ring with amino and methyl groups at positions 3 and 2.
  • Key Data: Molecular formula: C₇H₉NO; molecular weight: 123.15 g/mol .
  • Comparison: The methyl group increases steric hindrance compared to the trifluoromethyl group. Amino groups enhance solubility in polar solvents, but trifluoromethyl groups improve membrane permeability.

4-(Ethoxymethyl)phenyl-4'-hydroxybenzyl ether

  • Structure: A phenolic ether with ethoxymethyl and hydroxybenzyl substituents .
  • Comparison: Ether linkages reduce reactivity compared to the direct amino-methyl linkage in the target compound. Ethoxy groups provide moderate hydrophobicity, while trifluoromethyl groups offer greater resistance to enzymatic degradation.

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
3-(Trifluoromethyl)phenol -2 to -1.8 178–179 Soluble in organic solvents
3-Amino-2-methylphenol Not reported Not reported Polar solvents
Target Compound (Inferred) Likely >100 >200 (estimated) Moderate in polar solvents

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